{[1-(2-Methylpropyl)-1H-indol-5-yl]methyl}(propyl)amine
CAS No.:
Cat. No.: VC13428641
Molecular Formula: C16H24N2
Molecular Weight: 244.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H24N2 |
|---|---|
| Molecular Weight | 244.37 g/mol |
| IUPAC Name | N-[[1-(2-methylpropyl)indol-5-yl]methyl]propan-1-amine |
| Standard InChI | InChI=1S/C16H24N2/c1-4-8-17-11-14-5-6-16-15(10-14)7-9-18(16)12-13(2)3/h5-7,9-10,13,17H,4,8,11-12H2,1-3H3 |
| Standard InChI Key | JKRBOPYPYPFVIW-UHFFFAOYSA-N |
| SMILES | CCCNCC1=CC2=C(C=C1)N(C=C2)CC(C)C |
| Canonical SMILES | CCCNCC1=CC2=C(C=C1)N(C=C2)CC(C)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features:
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Indole core: A bicyclic structure with a benzene ring fused to a pyrrole ring.
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1-(2-Methylpropyl) substituent: A branched alkyl group at the 1-position of the indole, enhancing lipophilicity and membrane permeability.
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5-(Aminomethyl) group: A methylamine side chain at the 5-position, with a propyl group attached to the nitrogen.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₂₄N₂ | |
| Molecular Weight | 244.37 g/mol | |
| SMILES | CCCNCC1=CC2=C(C=C1)N(C=C2)CC(C)C | |
| Predicted LogP | ~3.5 (estimated) | |
| Topological Polar Surface Area | 24.7 Ų |
Synthesis and Reactivity
Synthetic Pathways
The synthesis typically involves multi-step alkylation and amination reactions:
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Indole Alkylation: Reacting 5-nitroindole with 2-methylpropyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the 1-(2-methylpropyl) group.
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Nitro Reduction: Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine.
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Methylamine Functionalization: Propylamine is introduced via reductive amination or nucleophilic substitution .
Key Challenges:
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Steric hindrance from the 2-methylpropyl group may reduce reaction yields.
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Purification requires chromatography (hexane/ethyl acetate gradients) due to polar intermediates.
Physicochemical Properties
Solubility and Lipophilicity
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LogP: Estimated at 3.5, indicating moderate lipophilicity suitable for blood-brain barrier penetration .
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Aqueous Solubility: Low (~0.1 mg/mL at pH 7.4), necessitating formulation with co-solvents for in vivo studies.
Stability
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pH Sensitivity: The amine group protonates under acidic conditions (pKa ~9.5), affecting solubility .
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Oxidative Degradation: Susceptible to oxidation at the indole’s 3-position, requiring inert storage conditions .
| Compound | Target | IC₅₀/EC₅₀ | Model |
|---|---|---|---|
| {[1-(2-Methylpropyl)...}amine | 5-HT₁A | Pending | In silico |
| NBI-98782 | VMAT2 | 8.2 nM | Rat synaptosomes |
| 5-MeO-DMT | 5-HT₂A | 14 nM | Human receptors |
Applications and Future Directions
Therapeutic Prospects
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Mood Disorders: Potential as a fast-acting antidepressant via 5-HT receptor modulation.
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Neurodegenerative Diseases: MAO-B inhibition may slow Parkinson’s progression .
Research Gaps
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In vivo efficacy studies are needed to validate preclinical findings.
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Metabolic profiling (CYP450 interactions) remains unexplored.
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